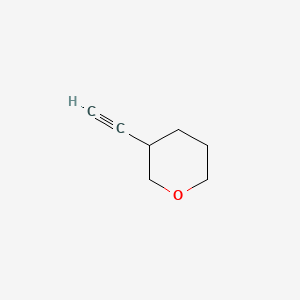

3-ethynyltetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethynyltetrahydro-2H-pyran: is a chemical compound with the molecular formula C7H10O . It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of an ethynyl group at the third position of the tetrahydropyran ring gives this compound unique chemical properties and reactivity.

Mécanisme D'action

Target of Action

This compound is a derivative of 2H-pyrans, which are known to be present in many natural products . .

Mode of Action

As a derivative of 2H-pyrans, it may share some of the physicochemical properties affecting the valence isomerism between 2H-pyrans and 1-oxatrienes

Biochemical Pathways

A related compound, bripiodionen, which features a similar 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, has been discovered from the sponge symbiotic bacterial streptomyces reniochalinae lhw50302 . The biosynthesis of this compound involves a PKS-NRPS biosynthetic gene cluster

Action Environment

The compound is known to be stable at temperatures between 2-8°C , suggesting that temperature could be an important environmental factor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyltetrahydro-2H-pyran can be achieved through various methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.

Another method involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or copper complexes . The reaction conditions typically involve room temperature and the use of solvents like room temperature ionic liquids (RTILs).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The use of metal catalysts and optimized reaction conditions ensures high efficiency and selectivity in the industrial synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as organolithium reagents and Grignard reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-oxotetrahydro-2H-pyran, while reduction can produce 3-ethyltetrahydro-2H-pyran.

Applications De Recherche Scientifique

3-ethynyltetrahydro-2H-pyran has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of polymers and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.

3-ethyltetrahydro-2H-pyran: Contains an ethyl group instead of an ethynyl group, resulting in different chemical reactivity and properties.

2H-chromenes: Fused aromatic derivatives of tetrahydropyran with distinct biological activities and stability.

Uniqueness

The presence of the ethynyl group at the third position of the tetrahydropyran ring makes 3-ethynyltetrahydro-2H-pyran unique. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Activité Biologique

3-Ethynyltetrahydro-2H-pyran (C7H10O) is a heterocyclic compound characterized by its unique molecular structure, which includes a tetrahydropyran ring with an ethynyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H10O. The structure features a five-membered ring containing two oxygen atoms and an ethynyl group at the third carbon position. The presence of these functional groups contributes to its reactivity and potential biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 114.16 g/mol |

| Structure | Tetrahydropyran ring with ethynyl group |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structural features enable it to participate in enzyme-catalyzed reactions, acting as a probe for investigating biological pathways. The compound's hydroxyl group allows it to function as an electrophile in nucleophilic addition reactions, which can modulate the activity of enzymes and receptors.

Potential Biological Activities

Case Studies and Research Findings

- Antifungal Activity Study : A study investigated the antifungal capabilities of similar pyran derivatives against Clarireedia spp., revealing that certain structural modifications could enhance antifungal efficacy. While not directly studying this compound, the findings indicate that compounds with similar structures may possess significant antifungal properties .

- Synthesis and Biological Evaluation : Research into the synthesis of 4-pyrrolo-substituted 2H-pyrans has shown that modifications in the pyran structure can lead to enhanced biological activity. These findings suggest that this compound could be synthesized with specific substitutions to optimize its biological effects .

- Chemical Probes for Therapeutic Applications : The development of chemical probes using derivatives of this compound has been explored for targeting specific signaling pathways in cancer cells. These studies highlight the potential for this compound as a scaffold for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Distinctive Properties |

|---|---|---|

| Tetrahydropyran | Lacks ethynyl group; simpler structure | Less reactive in nucleophilic addition |

| 3-Ethyltetrahydro-2H-pyran | Contains ethyl instead of ethynyl group | Different chemical reactivity |

| 6-Pentyl-2H-pyran-2-one | Contains pentyl group | Notable antifungal activity |

Propriétés

IUPAC Name |

3-ethynyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-24-0 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.